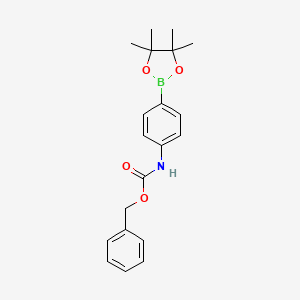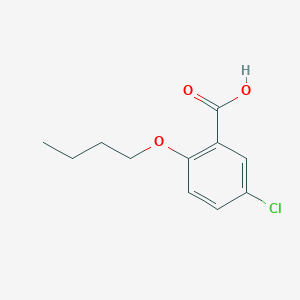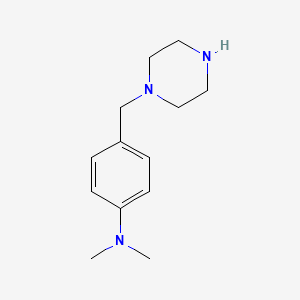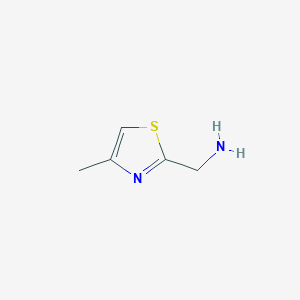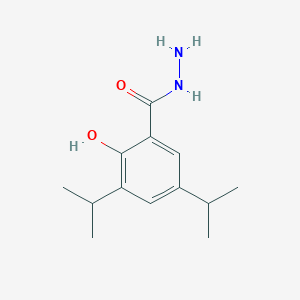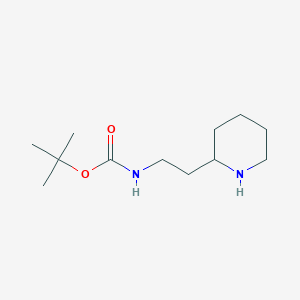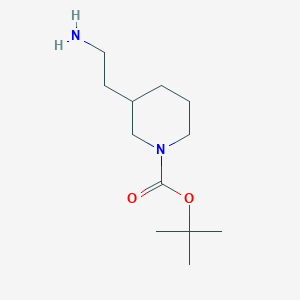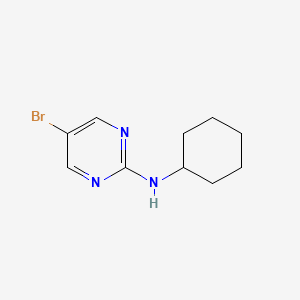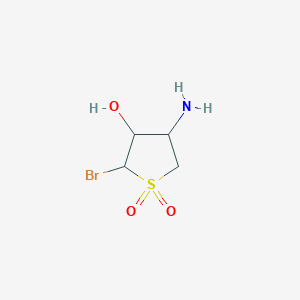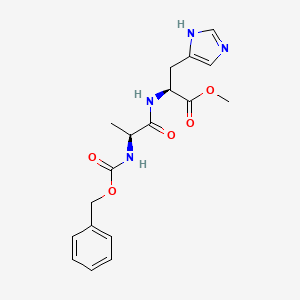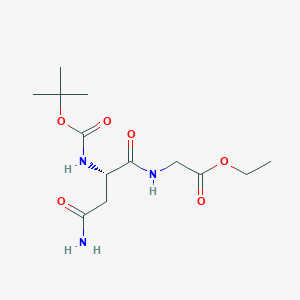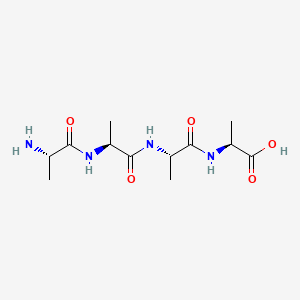
Tetraalanine
Overview
Description
Conformation of Tetraalanine in Water
The study of tetraalanine in aqueous solution has revealed that the peptide predominantly adopts a polyproline II helix (PPII) conformation at room temperature. This was determined by analyzing the amide I' band profile using polarized Raman, Fourier transform-IR, and vibrational circular dichroism (VCD) spectroscopy. The dihedral angles of the central amino acid residues were found to be very close to the Ramachandran coordinates of PPII. The stability of this conformation is attributed to solvent-peptide interactions rather than cooperativity in the strand transition .
Cyclization Induced by Technetium Complexation
Complexation with technetium leads to the formation of an unstable complex with tetraalanine, which then converts to a monooxotechnetium(V) complex of cyclic tetraalanine. The structure of this complex was determined through single-crystal X-ray analysis, showing the technetium atom coordinated to one oxygen and four amide nitrogen atoms. This process suggests that the initial complex formation facilitates cyclization by bringing the carboxyl group close to the free amine group .
Molecular Recognition in Methanol
Tetraalaninecalixarene, a compound prepared by coupling tetraaminocalix arene with alanine, demonstrates the ability to dimerize in methanol through hydrogen bonding. This is the first example of such self-association in a polar, protic solvent. The association constant was determined, and the addition of amino acids like arginine or lysine disrupts the dimer, forming a 1:1 complex. This finding opens new possibilities for using calixarenes in molecular recognition within biologically relevant environments .
Synthesis of Tetrapeptides with Non-typical Side-chain Substituents
The synthesis of tetrapeptides containing dehydroalanine, dehydrophenylalanine, and oxazole has been described. These compounds, due to their distorted three-dimensional structure and unusual side-chain substituents, are potential building blocks for novel foldamers or artificial enzymes. The synthetic procedures allow for the introduction of these fragments into long-chain peptides at the final steps of synthesis, which is crucial for constructing complex peptide-based structures .
Orientation in Lyotropic Liquid Crystal
The orientation and conformation of tetraalanine in a lyotropic liquid crystal environment were studied using nuclear magnetic resonance (NMR). The molecule was found to be oriented with its long axis tilted with respect to the surface of the micelles formed by the solvent. The PPII conformation was again identified as the major conformer, fitting the set of dipolar couplings obtained from the NMR spectra .
Tetra[2,3-thienylene] for Electromechanical Actuators
Although not directly related to tetraalanine, the study of tetra(2,3-thienylene) provides insights into the design of single-molecule electromechanical actuators. This compound can undergo redox-induced dimensional changes, which are preserved upon dimerization and are expected to behave similarly in polymeric form. The redox cycle is completely reversible, and the dimensional change per repeat unit is significant, making it a promising building block for such actuators .
Scientific Research Applications
Conformation in Water
Tetraalanine's conformation in aqueous solutions is a notable area of study. Research has shown that cationic tetraalanine adopts a conformation very close to the Ramachandran coordinates of the polyproline II helix (PPII) in water. This is significant for understanding peptide behavior in biological systems (Schweitzer‐Stenner et al., 2004).
Adsorption-Desorption Kinetics
Deuterium magic-angle spinning NMR spectroscopy has been used to investigate the adsorption-desorption kinetics of tetraalanine in mesoporous materials. This study provides insights into the interactions between peptides and surfaces, which is vital in material science and drug delivery systems (Pizzanelli et al., 2005).
Orientation in Liquid Crystals
Research on the orientation of tetraalanine in lyotropic liquid crystals using nuclear magnetic resonance (NMR) has revealed insights into the molecular orientation of peptides in complex environments. This has implications for understanding the behavior of peptides in biological membranes and liquid crystalline materials (Pizzanelli et al., 2005).
Complexation with Technetium
The study of tetraalanine's complexation with technetium has provided insights into the formation of cyclic peptide complexes. Understanding these interactions is significant for the development of radiopharmaceuticals and imaging agents (Bormans et al., 1996).
Molecular Recognition in Methanol
Tetraalaninecalixarene, derived from tetraalanine, demonstrates unique properties of self-association through hydrogen bonding in polar, protic solvents. This research opens new avenues for using calixarenes in molecular recognition in biologically relevant environments (Brewster & Shuker, 2002).
Solid-State Conformations
The study of the solid-state conformations of polyalanine, including tetraalanine, using NMR spectroscopy, has provided essential insights into the conformational behavior of peptides in the solid state. This is vital for the understanding of peptide structure in different environments (Lee & Ramamoorthy, 1999).
Synthetic Oligopeptides in Cell Cultures
Research on the effects of synthetic oligopeptides, including tetraalanine, on cultured animal cells has shown that these peptides can enhance viable cell density and monoclonal antibody yields. This finding is significant for biotechnological applications and cell culture optimization (Franek & Katinger, 2002).
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRZLXZJVUFLNY-XAMCCFCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraalanine | |
CAS RN |
926-79-4 | |
| Record name | Alanyl-alanyl-alanyl-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-L-alanyl-N-L-alanyl-N-L-alanyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFI1804G4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




